1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea
Description
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea is an organic compound with potential applications in various scientific fields. This compound is characterized by a cyclopentyl group attached to a urea moiety, with a side chain containing methoxy and methylsulfanyl functional groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-16-11(7-8-17-2)9-13-12(15)14-10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZPRTXVGZAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopentyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new ether derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s methoxy and methylsulfanyl groups can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can be compared with similar compounds such as:
1-Cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea: This compound has a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
1-Cyclopentyl-3-(2-methoxyphenyl)urea:
The uniqueness of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
